2-Nitro-N-(2-methylphenyl)benzenesulfonamide

Description

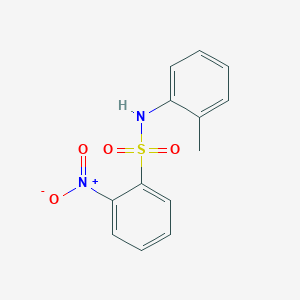

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4S/c1-10-6-2-3-7-11(10)14-20(18,19)13-9-5-4-8-12(13)15(16)17/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVJTWZIBUBLFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354905 | |

| Record name | Benzenesulfonamide, N-(2-methylphenyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117561-93-0 | |

| Record name | Benzenesulfonamide, N-(2-methylphenyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2-methylphenyl)benzenesulfonamide typically involves the nitration of N-(2-methylphenyl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Amino-N-(2-methylphenyl)benzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Oxidation: Sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Antibacterial Properties

Sulfonamides, including 2-Nitro-N-(2-methylphenyl)benzenesulfonamide, are known for their antibacterial effects due to their ability to inhibit bacterial folic acid synthesis. Research has shown that compounds with similar structures can effectively combat bacterial infections by targeting the enzymatic pathways involved in folate metabolism .

Antileishmanial Activity

Studies have indicated that this compound may enhance the efficacy of existing treatments for leishmaniasis, particularly when used in combination with amphotericin B. This suggests a potential role in the treatment of parasitic infections caused by Leishmania donovani.

Study on Antimicrobial Activity

A recent study investigated the antimicrobial properties of several benzenesulfonamide derivatives, including this compound. The minimum inhibitory concentration (MIC) values against various pathogens were determined, demonstrating significant activity against both Gram-positive and Gram-negative bacteria .

- Key Findings :

- Effective against Escherichia coli and Staphylococcus aureus.

- MIC values ranged from 6.28 mg/mL to 6.72 mg/mL for different strains.

In Vivo Anti-inflammatory Studies

In vivo studies have evaluated the anti-inflammatory effects of benzenesulfonamide derivatives. For instance, compounds similar to this compound showed significant reduction in carrageenan-induced edema in rat models, indicating potential therapeutic applications in inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2-methylphenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonamide moiety can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to specific enzymes or receptors and modulate their activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The physicochemical and structural properties of 2-nitro-N-(2-methylphenyl)benzenesulfonamide are influenced by substituent effects. Key comparisons with analogs are summarized below:

Table 1: Structural and Physical Properties

Key Observations :

- Substituent Effects on Melting Points : Spirocyclic derivatives (e.g., 5i) exhibit higher melting points (164–165°C) due to rigid structures, whereas alkyl-substituted analogs (e.g., phenethyl) often remain oils or low-melting solids .

- Chirality : The (S)-pyrrolidine derivative (MW 400.46) demonstrates how stereochemistry can influence biological activity, though its melting point data are lacking .

Key Observations :

- Catalysis : BF₃•OEt₂ enhances alkylation efficiency in phenethyl derivatives, achieving 70% yields .

- Chromatography : Polar substituents (e.g., pivaloyloxyethyl) require gradient elution (e.g., CHCl₃/acetone) for purification .

Key Observations :

- Heterocyclic Substituents : Pyridinylmethyl groups confer antileishmanial properties, highlighting the role of nitrogen heterocycles in antiparasitic design .

Biological Activity

2-Nitro-N-(2-methylphenyl)benzenesulfonamide, a sulfonamide compound, is characterized by the presence of a nitro group and a methyl-substituted phenyl group. Its unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 284.31 g/mol

- Functional Groups : Nitro (-NO), Sulfonamide (-SONH), Methyl (-CH)

Table 1: Structural Features

| Feature | Description |

|---|---|

| Nitro Group | Contributes to reactivity and biological activity |

| Methyl Group | Enhances lipophilicity and bioavailability |

| Sulfonamide Moiety | Inhibits bacterial folic acid synthesis |

Antimicrobial Activity

Research has demonstrated that sulfonamides, including this compound, exhibit significant antimicrobial properties . The mechanism primarily involves the inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth.

- Case Study : A study evaluating various sulfonamide derivatives found that this compound displayed effective activity against Gram-positive bacteria such as Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 1–4 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer potential . Various studies have reported its efficacy against different cancer cell lines.

- Research Findings : In vitro assays indicated that this compound exhibited IC values below 10 µg/mL against human cancer cell lines such as HeLa and MCF-7, indicating strong antiproliferative effects .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, this compound has shown promising antioxidant activity , which is essential for combating oxidative stress in biological systems.

- Study Results : Antiradical tests revealed that derivatives of this compound demonstrated significant antioxidant properties, with some exhibiting IC values lower than those of standard antioxidants .

The biological effects of this compound are attributed to its interaction with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety mimics natural substrates, allowing it to bind to enzymes involved in folate metabolism.

- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

Table 2: Mechanism Summary

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Inhibits folic acid synthesis |

| Reactive Intermediates | Induces cytotoxicity in cancer cells |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 3: Comparison of Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Nitrobenzenesulfonamide | Basic sulfonamide structure | Antibacterial |

| N-(4-Methoxyphenyl)-2-nitrobenzenesulfonamide | Methoxy substitution increases lipophilicity | Enhanced antibacterial properties |

| N-(Pyridin-2-ylmethyl)benzenesulfonamide | Pyridine ring addition alters binding affinity | Antileishmanial |

Q & A

Basic: What are the standard synthetic routes for 2-Nitro-N-(2-methylphenyl)benzenesulfonamide, and what parameters critically influence yield and purity?

Methodological Answer:

The synthesis typically involves sulfonylation of 2-methylaniline with 2-nitrobenzenesulfonyl chloride under basic conditions. Key parameters include:

- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis of the sulfonyl chloride .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while aqueous workup removes unreacted reagents .

- Stoichiometry : A 1:1 molar ratio of amine to sulfonyl chloride ensures minimal byproducts. Excess amine may lead to di-substitution.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product. Purity (>95%) is confirmed via HPLC or NMR .

Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Confirm sulfonamide S=O stretches (1340–1290 cm⁻¹ and 1160–1120 cm⁻¹) and nitro group (1520–1350 cm⁻¹) .

- HPLC : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm to assess purity. Retention time comparison with standards validates identity .

Advanced: How can computational chemistry tools streamline reaction optimization for sulfonamide derivatives like this compound?

Methodological Answer:

- Reaction Pathway Prediction : Density Functional Theory (DFT) calculates transition states and intermediates, identifying energetically favorable pathways .

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates and selectivity .

- Machine Learning (ML) : Train models on historical data (e.g., reaction yields, solvent choices) to recommend optimal conditions (temperature, catalyst loading) .

- Case Study : A 2024 study combined DFT with experimental validation to reduce byproduct formation in sulfonamide synthesis by 30% .

Advanced: How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

Methodological Answer:

- Experimental Reprodubility :

- Standardized Assays : Use validated protocols (e.g., fixed cell lines, controlled ATP levels) for kinase inhibition studies .

- Control Compounds : Include reference inhibitors (e.g., methotrexate) to benchmark activity.

- Data Normalization : Adjust for batch effects (e.g., cell passage number, serum lot) using Z-score normalization .

- Meta-Analysis : Pool data from multiple studies to identify trends. For example, a 2023 review found that nitro group positioning correlates with antimicrobial efficacy in sulfonamides .

Advanced: What challenges arise in crystallographic studies of this compound, and how are they addressed?

Methodological Answer:

- Crystal Growth : Slow evaporation from ethanol/dichloromethane (1:1) at 4°C yields diffraction-quality crystals. Additives (e.g., n-hexane) can induce nucleation .

- Disorder Handling : The nitro group may exhibit rotational disorder. Refinement using SHELXL with anisotropic displacement parameters improves model accuracy .

- Hydrogen Bonding : Sulfonamide NH often forms intermolecular bonds with nitro oxygen. Hirshfeld surface analysis quantifies these interactions .

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar sulfonamides to confirm bond lengths/angles .

Advanced: What analytical strategies differentiate isomeric impurities in this compound synthesis?

Methodological Answer:

- LC-MS/MS : Use a chiral column (e.g., Chiralpak IA) with MS detection to separate ortho/meta nitro isomers. Characteristic fragmentation patterns (m/z 183 for nitro loss) confirm identity .

- 2D NMR : NOESY correlations distinguish isomers. For example, proximity of NH to methyl protons in the 2-methylphenyl group confirms regiochemistry .

- X-ray Powder Diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal studies to detect crystalline impurities .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid inhalation of dust .

- Waste Disposal : Collect in sealed containers labeled "halogenated waste" for incineration.

- First Aid : For skin contact, wash with soap/water for 15 minutes. Eye exposure requires irrigation with saline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.